molecular formula C19H20N2O4 B6984388 N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide

N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B6984388
M. Wt: 340.4 g/mol
InChI Key: UIWBLCXMJMQBPH-UHFFFAOYSA-N
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Description

N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a synthetic compound that features an indole core, a structure commonly found in many natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-25-14-8-6-13(7-9-14)12-17(22)20-11-10-19(24)15-4-2-3-5-16(15)21-18(19)23/h2-9,24H,10-12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWBLCXMJMQBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCC2(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nitrating agents like nitric acid (HNO₃) for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the indole ring.

Scientific Research Applications

N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity compared to other indole derivatives.

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